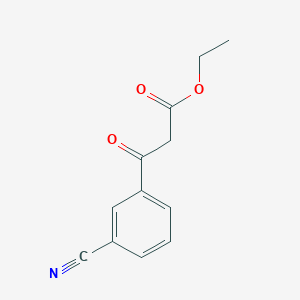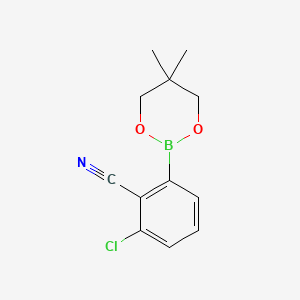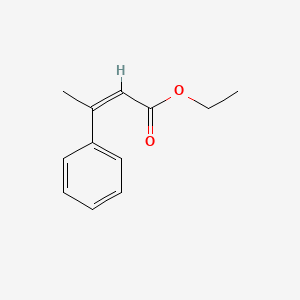
Ethyl 3-phenylbut-2-enoate
Übersicht
Beschreibung
Ethyl 3-phenylbut-2-enoate, also known as ethyl (E)-3-phenylbut-2-enoate or ethyl trans-beta-methylcinnamate, is an organic compound with the molecular formula C12H14O2 . It has an average mass of 190.238 Da and a monoisotopic mass of 190.099380 Da .
Synthesis Analysis
The synthesis of Ethyl 3-phenylbut-2-enoate involves the epoxidation process . This process uses meta-chloroperbenzoic acid (MCPBA) to form a constituent of a popular food flavoring agent known as "strawberry aldehyde" . The product is then purified by column chromatography and analyzed by NMR and GC-MS .Molecular Structure Analysis
The molecular structure of Ethyl 3-phenylbut-2-enoate consists of 12 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The structure also includes a double bond, which is indicated by the term ‘enoate’ in its name .Physical And Chemical Properties Analysis
Ethyl 3-phenylbut-2-enoate has a density of 1.0±0.1 g/cm3, a boiling point of 268.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.7±3.0 kJ/mol and a flash point of 143.7±10.1 °C . Its index of refraction is 1.516, and it has a molar refractivity of 56.5±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrogenation
Ethyl 3-phenylbut-2-enoate is used in the hydrogenation process to produce ethyl 2-hydroxy-4-arylbutyrate. This process is highly enantioselective, involving sequential hydrogenation of CO and CC bonds, sensitive to reaction temperature. Hydrolysis of the product yields 2-hydroxy-4-phenylbutyric acid with high enantiomeric excess and yield after recrystallization. This highlights its potential in producing chiral compounds with specific optical orientations, valuable in pharmaceuticals and fine chemicals (Meng, Zhu, & Zhang, 2008).Synthesis of Fluorinated Compounds
It also plays a role in the synthesis of fluorinated compounds. The transformation of (E)- and (Z)-2-fluoroalk-2-enoates, derived from ethyl 3-phenylbut-2-enoate, into target 3-fluorofuran-2(5H)-ones involves efficient Z/E photoisomerisation and acid-catalysed cyclisation. This process is significant in the synthesis of novel fluorinated building blocks, which are important in various chemical industries including pharmaceuticals and agrochemicals (Pomeisl, Čejka, Kvíčala, & Paleta, 2007).Crystal Packing Studies
Studies on ethyl 3-phenylbut-2-enoate derivatives have revealed insights into crystal packing interactions. Investigations on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have shown the presence of rare N⋯π and O⋯π interactions, which differ from typical hydrogen bonding. This research contributes to a better understanding of molecular interactions in crystalline materials, which is crucial in material science and crystal engineering (Zhang, Wu, & Zhang, 2011).Biotransformation by Fungi
Ethyl 3-phenylbut-2-enoate and its derivatives are substrates for biotransformation mediated by fungi like Pleurotus ostreatus. The fungus displays enoate reductase activity towards these compounds, resulting in the production of saturated ketones and alcohols with high chemoselectivity and enantiomeric enrichment. This process demonstrates the potential of using fungal biocatalysts in organic synthesis, particularly in the production of chiral compounds (Skrobiszewski, Ogórek, Pląskowska, & Gładkowski, 2013).Synthesis of Quinoline Derivatives
Ethyl 3-phenylbut-2-enoate derivatives have been used in the synthesis of quinoline derivatives. This involves intramolecular cyclization processes leading to the formation of new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. Such compounds have applications in pharmaceuticals, particularly in the development of novel therapeutic agents (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).Enantioselective Bioreduction
Ethyl 3-phenylbut-2-enoate is involved in enantioselective bioreduction processes mediated by microorganisms like Candida parapsilosis. This results in the formation of (S)-2-hydroxy compounds with high enantiomeric excesses, highlighting the compound's utility in producing enantiomerically pure substances, which are vital in the synthesis of various bioactive molecules (Baskar, Pandian, Priya, & Chadha, 2004).
Safety And Hazards
Ethyl 3-phenylbut-2-enoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl (E)-3-phenylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXHSWOMMFBMLL-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304961 | |
| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenylbut-2-enoate | |
CAS RN |
1504-72-9 | |
| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1504-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (2E)-3-phenyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



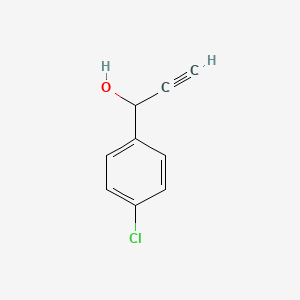
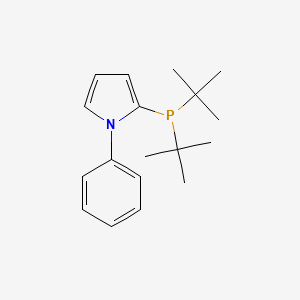
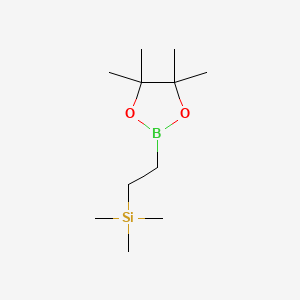
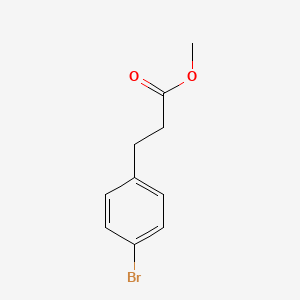
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)
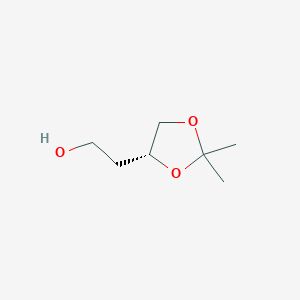
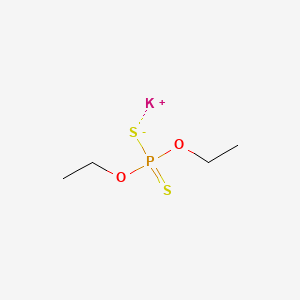
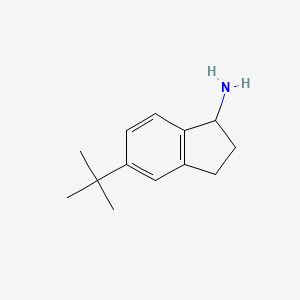
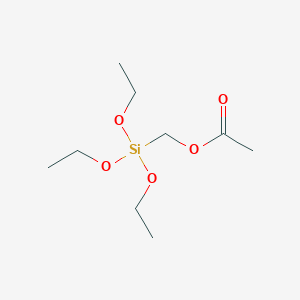
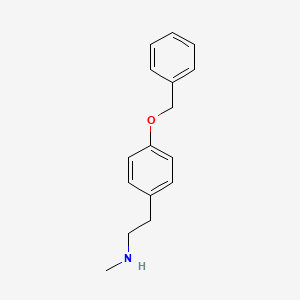
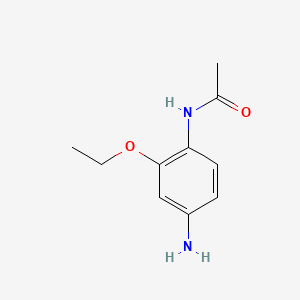
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
